Cas no 205871-52-9 (3-(2-Formylphenyl)benzoic Acid)

3-(2-Formylphenyl)benzoic Acid 化学的及び物理的性質

名前と識別子

-

- 2'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

- [1,1'-Biphenyl]-3-carboxylicacid, 2'-formyl-

- 2'-FORMYL-BIPHENYL-3-CARBOXYLIC ACID

- 3-(2-Formylphenyl)benzoic acid

- 2'-Formylbiphenyl-3-carboxylic acid

- FT-0726536

- SY211146

- 2'-formyl[1,1'-biphenyl]-3-carboxylic acid

- [1,1'-Biphenyl]-3-carboxylic acid, 2'-formyl-

- C78034

- AKOS004113808

- 205871-52-9

- [1,1'-Biphenyl]-3-carboxylicacid,2'-formyl-

- MFCD03424616

- PS-7767

- SCHEMBL5268533

- EN300-322995

- 2'-Formyl-[1,1'-biphenyl]-3-carboxylicacid

- 2 inverted exclamation mark -Formyl-[1,1 inverted exclamation mark -biphenyl]-3-carboxylic Acid

- BB 0222492

- Z1741961656

- AB92576

- CS-0207452

- DTXSID70374689

- DB-066250

- 3-(2-Formylphenyl)benzoic Acid

-

- MDL: MFCD03424616

- インチ: InChI=1S/C14H10O3/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-9H,(H,16,17)

- InChIKey: NWVOXGWJNSOFTE-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C2=CC(=CC=C2)C(=O)O)C(=C1)C=O

計算された属性

- せいみつぶんしりょう: 226.06300

- どういたいしつりょう: 226.063

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 54.4A^2

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: Not available

- ふってん: 462.9±38.0 °C at 760 mmHg

- フラッシュポイント: 247.9±23.3 °C

- PSA: 54.37000

- LogP: 2.86430

- じょうきあつ: 0.0±1.2 mmHg at 25°C

3-(2-Formylphenyl)benzoic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(2-Formylphenyl)benzoic Acid 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

3-(2-Formylphenyl)benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-322995-0.05g |

3-(2-formylphenyl)benzoic acid |

205871-52-9 | 95.0% | 0.05g |

$34.0 | 2025-03-19 | |

| Enamine | EN300-322995-10.0g |

3-(2-formylphenyl)benzoic acid |

205871-52-9 | 95.0% | 10.0g |

$1168.0 | 2025-03-19 | |

| Enamine | EN300-322995-2.5g |

3-(2-formylphenyl)benzoic acid |

205871-52-9 | 95.0% | 2.5g |

$315.0 | 2025-03-19 | |

| abcr | AB173089-5 g |

2'-Formyl-biphenyl-3-carboxylic acid |

205871-52-9 | 5g |

€1062.00 | 2023-05-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-260330-1 g |

2'-Formyl-[1,1'-biphenyl]-3-carboxylic acid, |

205871-52-9 | 1g |

¥2,121.00 | 2023-07-11 | ||

| Fluorochem | 014270-250mg |

2'-Formylbiphenyl-3-carboxylic acid |

205871-52-9 | 95% | 250mg |

£48.00 | 2022-03-01 | |

| Fluorochem | 014270-2g |

2'-Formylbiphenyl-3-carboxylic acid |

205871-52-9 | 95% | 2g |

£332.00 | 2022-03-01 | |

| Enamine | EN300-322995-0.5g |

3-(2-formylphenyl)benzoic acid |

205871-52-9 | 95.0% | 0.5g |

$113.0 | 2025-03-19 | |

| Enamine | EN300-322995-5.0g |

3-(2-formylphenyl)benzoic acid |

205871-52-9 | 95.0% | 5.0g |

$600.0 | 2025-03-19 | |

| Key Organics Ltd | PS-7767-10MG |

2′-Formyl-[1,1′-biphenyl]-3-carboxylic acid |

205871-52-9 | >95% | 10mg |

£63.00 | 2025-02-09 |

3-(2-Formylphenyl)benzoic Acid 関連文献

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

3-(2-Formylphenyl)benzoic Acidに関する追加情報

Introduction to 3-(2-Formylphenyl)benzoic Acid (CAS No. 205871-52-9)

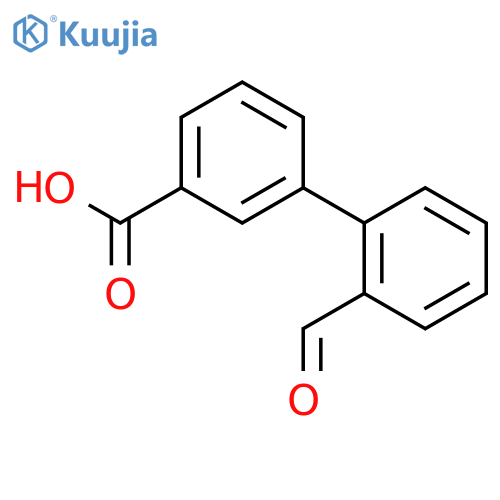

3-(2-Formylphenyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 205871-52-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural framework comprising a benzoyl group attached to a formyl-substituted phenyl ring, exhibits a range of chemical properties that make it a valuable intermediate in synthetic applications. The presence of both the formyl (CHO) and carboxylic acid (COOH) functional groups imparts reactivity that is highly useful in the development of various chemical derivatives, particularly in medicinal chemistry.

The molecular structure of 3-(2-Formylphenyl)benzoic acid consists of a benzene ring substituted with a formyl group at the 2-position and a benzoic acid moiety at the 3-position. This arrangement creates a conjugated system that can participate in multiple chemical reactions, including condensation, oxidation, and reduction processes. Such reactivity is leveraged in the synthesis of more complex molecules, making this compound a versatile building block in organic synthesis. Its applications span across multiple domains, including the development of novel pharmaceuticals, agrochemicals, and advanced materials.

In recent years, 3-(2-Formylphenyl)benzoic acid has been explored for its potential in medicinal chemistry due to its ability to serve as a precursor for biologically active compounds. The formyl group can undergo reactions such as nucleophilic addition and condensation with various heterocycles, leading to the formation of complex scaffolds that mimic natural products and drug candidates. Furthermore, the carboxylic acid group can be used for further functionalization via esterification or amidation, expanding the synthetic possibilities. These attributes have positioned 3-(2-Formylphenyl)benzoic acid as a compound of interest in high-throughput screening programs and structure-activity relationship (SAR) studies.

One of the most compelling areas of research involving 3-(2-Formylphenyl)benzoic acid is its role in the synthesis of bioactive molecules targeting specific biological pathways. For instance, derivatives of this compound have been investigated for their potential as inhibitors or modulators of enzymes involved in inflammatory responses and metabolic disorders. The benzoyl moiety is known to interact with biological targets through hydrophobic and electrostatic interactions, while the formyl group can engage in covalent modifications or coordinate with metal ions to enhance binding affinity. Such interactions are critical for designing molecules with improved pharmacological profiles.

Recent advancements in computational chemistry have further highlighted the utility of 3-(2-Formylphenyl)benzoic acid as an intermediate. Molecular modeling studies have demonstrated that its structural features can be optimized to enhance binding affinity to therapeutic targets. By leveraging virtual screening techniques, researchers can rapidly identify promising derivatives for experimental validation. This approach has accelerated the discovery process and has led to several novel compounds entering preclinical development pipelines. The integration of machine learning algorithms with traditional synthetic methodologies has further streamlined the process, enabling more efficient exploration of chemical space.

The versatility of 3-(2-Formylphenyl)benzoic acid extends beyond pharmaceutical applications into materials science. Its ability to participate in cross-coupling reactions makes it a valuable precursor for synthesizing polymers and functional materials with tailored properties. For example, palladium-catalyzed cross-coupling reactions involving this compound have yielded conjugated polymers that exhibit excellent electronic properties, making them suitable for organic light-emitting diodes (OLEDs), photovoltaics, and sensors. These materials are at the forefront of modern technology, offering sustainable alternatives to traditional semiconductors.

The synthesis of 3-(2-Formylphenyl)benzoic acid itself is an area of active research, with efforts focused on developing efficient and scalable methods. Traditional synthetic routes often involve multi-step sequences starting from commercially available aromatic precursors. However, recent reports have described novel one-pot procedures that simplify the synthesis while maintaining high yields and purity. These advancements are crucial for industrial applications where cost-effectiveness and environmental sustainability are paramount.

In conclusion, 3-(2-Formylphenyl)benzoic acid (CAS No. 205871-52-9) represents a compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations that are valuable in pharmaceutical synthesis, material design, and advanced chemical research. As our understanding of molecular interactions continues to evolve, so too will the applications of this versatile intermediate. Future research will likely focus on expanding its synthetic toolkit and exploring new frontiers in drug discovery and material science where 3-(2-Formylphenyl)benzoic acid could play a pivotal role.

205871-52-9 (3-(2-Formylphenyl)benzoic Acid) 関連製品

- 7148-03-0(4’-Methylbiphenyl-2-carboxylic Acid)

- 720-73-0(4'-methyl-1,1'-biphenyl-4-carboxylic acid)

- 143613-17-6(H2QPBC)

- 92-92-2(4-Biphenylcarboxylic acid)

- 482-05-3(Diphenic acid)

- 112804-58-7(4'-Formyl-1,1'-biphenyl-2-carboxylic Acid)

- 716-76-7(1,1'-biphenyl-3-carboxylic acid)

- 22803-05-0(H4bptc)

- 787-70-2(1,1'-Biphenyl-4,4'-dicarboxylic Acid)

- 947-84-2(2-Phenylbenzoic acid)